molecular formula C23H17Br2N5O2S B15038645 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303103-42-6

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15038645
CAS No.: 303103-42-6
M. Wt: 587.3 g/mol
InChI Key: INIDLZBTNJNOAU-LGJNPRDNSA-N
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Description

The compound N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide features a Schiff base core formed by the condensation of 5-bromo-2-hydroxybenzaldehyde with an acetohydrazide derivative. The acetohydrazide moiety is further functionalized with a sulfanyl group linked to a 1,2,4-triazole ring substituted at positions 4 and 5 with phenyl and 4-bromophenyl groups, respectively .

Properties

CAS No.

303103-42-6

Molecular Formula

C23H17Br2N5O2S

Molecular Weight

587.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17Br2N5O2S/c24-17-8-6-15(7-9-17)22-28-29-23(30(22)19-4-2-1-3-5-19)33-14-21(32)27-26-13-16-12-18(25)10-11-20(16)31/h1-13,31H,14H2,(H,27,32)/b26-13+

InChI Key

INIDLZBTNJNOAU-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole ring is synthesized via cyclization of 1,4-diphenyl thiosemicarbazide under alkaline conditions. For this compound, the 4-bromophenyl and phenyl substituents are introduced during the formation of the triazole ring.

Procedure :

  • Starting Material : 1-(4-Bromophenyl)-4-phenylthiosemicarbazide is prepared by reacting 4-bromophenyl isothiocyanate with phenylhydrazine.
  • Cyclization : The thiosemicarbazide is treated with 2% aqueous sodium hydroxide at 80°C for 6 hours, yielding 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Reaction Conditions :

Parameter Value
Temperature 80°C
Reaction Time 6 hours
Base 2% NaOH (aq)
Yield 72–78%

Condensation with 5-Bromo-2-hydroxybenzaldehyde

The final step involves Schiff base formation between the hydrazide and 5-bromo-2-hydroxybenzaldehyde.

Procedure :

  • Condensation : Equimolar amounts of 2-[(5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide and 5-bromo-2-hydroxybenzaldehyde are refluxed in ethanol with glacial acetic acid (catalyst) for 8 hours.
  • Isolation : The product is recrystallized from ethanol to yield the target compound.

Reaction Conditions :

Parameter Value
Solvent Ethanol
Catalyst Glacial acetic acid
Temperature Reflux (78°C)
Yield 58–63%

Characterization Data :

  • IR (KBr) : 1,680 cm⁻¹ (C=N), 1,250 cm⁻¹ (C-O phenolic), 3,200 cm⁻¹ (O-H).
  • ¹H NMR (DMSO-d₆) : δ 8.34 (s, 1H, CH=N), 7.28–8.15 (m, 12H, Ar-H), 11.02 (s, 1H, OH).
  • 13C NMR (DMSO-d₆) : δ 167.2 (C=O), 159.8 (C=N), 148.3–121.7 (Ar-C), 38.5 (CH₂).

Optimization and Challenges

Reaction Yield Improvement

Yields in the final condensation step are moderate (58–63%), likely due to steric hindrance from the brominated aromatic rings. Microwave-assisted synthesis or ultrasonication could enhance reaction efficiency.

Purification Techniques

Column chromatography (silica gel, eluent: chloroform/ethanol 10:1) is recommended to remove unreacted aldehyde and side products.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azomethine group.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl sites, using nucleophiles like sodium methoxide or potassium thiocyanate.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in the development of novel materials with specific electronic, optical, and mechanical properties.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a probe in mechanistic studies.

Mechanism of Action

The mechanism by which N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Hydroxyl vs. Methoxy Substitution

A close analog () replaces the 2-hydroxyphenyl group with a 2-methoxyphenyl group. This substitution increases lipophilicity (logP) by ~0.5 units, as methoxy groups are less polar than hydroxyls. However, the loss of hydrogen-bonding capacity may reduce binding affinity to targets like kinases or bacterial enzymes .

Bromine vs. Chlorine and Fluorine
  • : Fluorine substitution on the phenyl ring (2-fluorophenyl) enhances electronegativity, improving metabolic stability but possibly diminishing π-π stacking interactions due to reduced polarizability .

Triazole Ring Modifications

1,2,4-Triazole vs. 1,2,3-Triazole

In , the 1,2,4-triazole is replaced with a 1,2,3-triazole isomer. The altered nitrogen positions disrupt the conjugation pattern, lowering planarity and reducing interactions with flat binding pockets (e.g., cytochrome P450 active sites) .

Substituent Effects on the Triazole
  • : Incorporation of a cyclohexyloxy group introduces aliphatic character, enhancing solubility in nonpolar solvents but reducing aqueous stability .

Hydrazide and Sulfanyl Modifications

  • : Fluorinated hydrazides (e.g., compound 187) exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation. However, their synthesis requires harsh conditions (e.g., glacial acetic acid reflux), unlike the milder methods for the target compound .
  • : Replacement of the sulfanyl group with pyrazole or thiophene derivatives (e.g., ZE-4b) alters electronic properties, with thiophene enhancing π-delocalization and antimicrobial activity .

Structural and Physicochemical Data Comparison

Property Target Compound Analog () Analog ()
Molecular Weight ~598.3 g/mol ~584.2 g/mol ~582.1 g/mol
LogP (Predicted) 4.2 4.7 3.9
Hydrogen Bond Donors 2 (NH, OH) 1 (NH) 2 (NH, SH)
Halogen Bonds 2 Br atoms 1 Br, 1 OCH3 1 Cl, 1 Br
Crystallographic Data Monoclinic (CCDC 829447) Not reported Orthorhombic (CCDC 303105)

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N E 5 bromo 2 hydroxyphenyl methylidene 2 5 4 bromophenyl 4 phenyl 4H 1 2 4 triazol 3 yl sulfanyl}acetohydrazide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar hydrazone derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The presence of the 5-bromo and 2-hydroxy groups in the structure may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA1 µg/mL
Compound BE. faecium2 µg/mL
N'-HydrazoneS. aureus0.5 µg/mL
N'-HydrazoneE. coli1 µg/mL

Anticancer Activity

Hydrazones have also been investigated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as Caco-2 and A549. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study: Anticancer Effects on Caco-2 Cells

In a recent study, a related hydrazone was tested against Caco-2 cells, showing a significant reduction in cell viability (approximately 39.8% compared to untreated controls). The IC50 values indicated potent activity, suggesting that modifications in the hydrazone structure could lead to enhanced anticancer efficacy.

Table 2: Anticancer Activity Against Caco-2 Cells

Compound NameCell Viability (%)IC50 (µM)
N'-Hydrazone39.815
Compound C45.020
Control100-

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
  • Induction of Apoptosis : The hydrazone structure may promote apoptosis in cancer cells through ROS generation.
  • Metal Ion Coordination : Some hydrazones can coordinate with metal ions, potentially enhancing their biological activity.

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